3,3-Diphenylpropyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-2-methylpropyl]-methylazanium;chloride
3,3-Diphenylpropyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-2-methylpropyl]-methylazanium;chloride
Lercanidipine hydrochloride is a calcium channel blocker used in the treatment of hypertension.
Brand Name:
Vulcanchem
CAS No.:
132866-11-6
VCID:
VC0532797
InChI:
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Molecular Formula:
C36H42ClN3O6
Molecular Weight:
648.2 g/mol
3,3-Diphenylpropyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-2-methylpropyl]-methylazanium;chloride
CAS No.: 132866-11-6
Inhibitors
VCID: VC0532797
Molecular Formula: C36H42ClN3O6
Molecular Weight: 648.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 132866-11-6 |
---|---|
Product Name | 3,3-Diphenylpropyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-2-methylpropyl]-methylazanium;chloride |
Molecular Formula | C36H42ClN3O6 |
Molecular Weight | 648.2 g/mol |
IUPAC Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Standard InChI | InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H |
Standard InChIKey | WMFYOYKPJLRMJI-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C[NH+](C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.[Cl-] |
Appearance | Solid powder |
Description | Lercanidipine hydrochloride is a calcium channel blocker used in the treatment of hypertension. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 100427-26-7 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Lercadip lercanidipine lercanidipine hydrochloride Lerdip methyl-1,1-dimethyl-2-(N-(3,3-diphenylpropyl)-N-methylamino)ethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate REC 15-2375 REC-15-2375 Zanidip |
Reference | 1: Wu Y, Xu M, Wang H, Xu X, Zhao S, Zhang M, Jin H, Yan J, Wang B, Gong J, Lu X, Peng J, Dai Q. Lercanidipine hydrochloride versus felodipine sustained-release for mild-to-moderate hypertension: a multi-center, randomized clinical trial. Curr Med Res Opin. 2015 Jan;31(1):171-6. doi: 10.1185/03007995.2014.960073. Epub 2014 Nov 26. PubMed PMID: 25425015. 2: Ranpise NS, Korabu SS, Ghodake VN. Second generation lipid nanoparticles (NLC) as an oral drug carrier for delivery of lercanidipine hydrochloride. Colloids Surf B Biointerfaces. 2014 Apr 1;116:81-7. doi: 10.1016/j.colsurfb.2013.12.012. Epub 2013 Dec 30. PubMed PMID: 24445002. 3: Vasigar P, Batmanabane M. Anti-inflammatoryactivity of calciumchannel blocker lercanidipine hydrochloride. J Pharmacol Pharmacother. 2013 Oct;4(4):238-42. doi: 10.4103/0976-500X.119707. PubMed PMID: 24250199; PubMed Central PMCID: PMC3825998. 4: Xu M, Wu Y, Wang H, Xu X, Zhao S, Zhang M, Jin H, Yan J, Wang B, Gong J, Lu X, Peng J, Dai Q. Effects of lercanidipine hydrochloride versus felodipine sustained-release on day-to-day home blood pressure variability. Curr Med Res Opin. 2016 Oct;32(sup2):43-52. PubMed PMID: 27779454. 5: Mehta S, Singh S, Chikhalia K. A fast, stability-indicating, and validated liquid chromatography method for the purity control of lercanidipine hydrochloride in tablet dosage form. Sci Pharm. 2014 Jan 16;82(2):327-40. doi: 10.3797/scipharm.1310-10. Print 2014 Apr-Jun. PubMed PMID: 24959405; PubMed Central PMCID: PMC4065126. 6: Shetty PK, Suthar NA, Menon J, Deshpande PB, Avadhani K, Kulkarni RV, Mutalik S. Transdermal delivery of lercanidipine hydrochloride: effect of chemical enhancers and ultrasound. Curr Drug Deliv. 2013 Aug;10(4):427-34. PubMed PMID: 23297866. 7: Derosa G, Bonaventura A, Romano D, Bianchi L, Fogari E, D'Angelo A, Maffioli P. Enalapril/lercanidipine combination on markers of cardiovascular risk: a randomized study. J Am Soc Hypertens. 2014 Jun;8(6):422-8. doi: 10.1016/j.jash.2014.03.329. Epub 2014 Apr 4. PubMed PMID: 24836352. 8: Derosa G, Bonaventura A, Romano D, Bianchi L, Fogari E, D'Angelo A, Maffioli P. Effects of enalapril/lercanidipine combination on some emerging biomarkers in cardiovascular risk stratification in hypertensive patients. J Clin Pharm Ther. 2014 Jun;39(3):277-85. doi: 10.1111/jcpt.12139. Epub 2014 Mar 17. PubMed PMID: 24635387. 9: Cao TS, Huynh VM, Tran VH. Effects of lercanidipine versus amlodipine in hypertensive patients with cerebral ischemic stroke. Curr Med Res Opin. 2015 Jan;31(1):163-70. doi: 10.1185/03007995.2014.964855. Epub 2014 Nov 26. PubMed PMID: 25425058. 10: Ha ES, Choo GH, Baek IH, Kim JS, Cho W, Jung YS, Jin SE, Hwang SJ, Kim MS. Dissolution and bioavailability of lercanidipine-hydroxypropylmethyl cellulose nanoparticles with surfactant. Int J Biol Macromol. 2015 Jan;72:218-22. doi: 10.1016/j.ijbiomac.2014.08.017. Epub 2014 Aug 23. PubMed PMID: 25159878. 11: Selvaraj N, Adhimoolam M, Perumal DK, Rajamohammed MA. Neuroprotective Effect of Lercanidipine- A Novel Calcium Channel Blocker in Albino Mice. J Clin Diagn Res. 2015 Nov;9(11):FF01-5. doi: 10.7860/JCDR/2015/14085.6801. Epub 2015 Nov 1. PubMed PMID: 26673531; PubMed Central PMCID: PMC4668433. 12: Yang Z. Efficacy and safety evaluation of perindopril-lercanidipine combined therapy in patients with mild essential hypertension. Curr Med Res Opin. 2015 Jan;31(1):183-6. doi: 10.1185/03007995.2014.960072. Epub 2014 Nov 26. PubMed PMID: 25424689. 13: Derosa G, Mugellini A, Querci F, Franzetti I, Pesce RM, D'Angelo A, Maffioli P. Barnidipine or Lercanidipine on Echocardiographic Parameters in Hypertensive, Type 2 Diabetics with Left Ventricular Hypertrophy: A Randomized Clinical Trial. Sci Rep. 2015 Aug 5;5:12603. doi: 10.1038/srep12603. PubMed PMID: 26243165; PubMed Central PMCID: PMC4525144. 14: Kaila HO, Ambasana MA, Thakkar RS, Saravaia HT, Shah AK. A Stability-indicating High Performance Liquid Chromatographic Assay for the Simultaneous Determination of Atenolol and Lercanidipine Hydrochloride in Tablets. Indian J Pharm Sci. 2011 Jul;73(4):376-80. doi: 10.4103/0250-474X.95612. PubMed PMID: 22707819; PubMed Central PMCID: PMC3374551. 15: Robles NR, Calvo C, Sobrino J, Espinel E, Esteban R, Mateos L, Macias JF. Lercanidipine valuable effect on urine protein losses: the RED LEVEL study. Curr Med Res Opin. 2016 Oct;32(sup2):29-34. PubMed PMID: 27779460. 16: Arnaout S; DUAL Investigators Study Group. Efficacy and safety of lercanidipine/enalapril fixed combination in Lebanon: a prospective observational study. Curr Med Res Opin. 2015 Jan;31(1):187-90. doi: 10.1185/03007995.2014.973938. Epub 2014 Nov 26. PubMed PMID: 25424779. 17: Minushkina LO, Iosava IK. [Lercanidipine in the treatment of arterial hypertension]. Kardiologiia. 2012;52(12):70-4. Review. Russian. PubMed PMID: 23237444. 18: Kaila HO, Ambasana MA, Thakkar RS, Saravaia HT, Shah AK. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian J Pharm Sci. 2010 May;72(3):381-4. doi: 10.4103/0250-474X.70490. PubMed PMID: 21188053; PubMed Central PMCID: PMC3003177. 19: Maldonado J, Pereira T, Tavares A. Efficacy and safety of a lercanidipine/enalapril fixed-dose combination in hypertensive patients in Portugal. Drugs R D. 2014 Jun;14(2):147-54. doi: 10.1007/s40268-014-0046-8. PubMed PMID: 24831818; PubMed Central PMCID: PMC4070459. 20: Gosteva EV, Vasil'eva LV. [Effect of Fixed Lercanidipine/Enalapril Combination on 24-Hour Blood Pressure Proffie in Elderly Patients With Arterial Hypertension]. Kardiologiia. 2015;55(2):32-6. Russian. PubMed PMID: 26164986. |
PubChem Compound | 157917 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume